N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide is a synthetic organic compound that features a triazolopyrimidine core linked to a fluoromethylphenyl group via a propyl chain. Compounds of this nature are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and nitriles.
Attachment of the Propyl Chain: This step may involve alkylation reactions using propyl halides under basic conditions.
Coupling with the Fluoromethylphenyl Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the propyl chain or the aromatic ring.
Reduction: Reduction of the triazolopyrimidine core or the amide group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, given the presence of the triazolopyrimidine core, which is known for its bioactivity.
Medicine
In medicine, it could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide would depend on its specific biological target. Generally, compounds with a triazolopyrimidine core can interact with enzymes or receptors, modulating their activity. The fluoromethylphenyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-1,2,4-triazol-1-yl)propyl)-3-(4-fluorophenyl)propanamide
- N-(3-(1H-pyrazol-1-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluoro-3-methylphenyl)propanamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-13-9-14(4-6-16(13)19)5-7-17(25)20-8-2-3-15-10-21-18-22-12-23-24(18)11-15/h4,6,9-12H,2-3,5,7-8H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXERYQHIVYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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